Spectroscopic Analysis of Di-tert-butyl Polysulfides: A Technical Guide
Spectroscopic Analysis of Di-tert-butyl Polysulfides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of di-tert-butyl polysulfides. This class of organosulfur compounds, characterized by two bulky tert-butyl groups flanking a chain of sulfur atoms, finds applications in various fields, including as lubricant additives and in pharmaceutical research. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of di-tert-butyl polysulfides. The high symmetry of these molecules often leads to simple, yet informative, spectra.
¹H NMR Spectroscopy
The proton NMR spectra of di-tert-butyl polysulfides are characterized by a single sharp resonance for the 18 equivalent protons of the two tert-butyl groups. The chemical shift of this singlet is sensitive to the length of the polysulfide chain, generally shifting downfield as the number of sulfur atoms increases. This is attributed to the increasing electron-withdrawing nature of the longer polysulfide chain.
¹³C NMR Spectroscopy
Similar to the ¹H NMR spectra, the ¹³C NMR spectra of di-tert-butyl polysulfides are relatively simple. They typically exhibit two main resonances: one for the quaternary carbon and another for the methyl carbons of the tert-butyl groups. The chemical shift of the quaternary carbon is particularly diagnostic of the polysulfide chain length.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Di-tert-butyl Polysulfides
| Compound | Sulfur Atoms (n) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) - Quaternary C | ¹³C Chemical Shift (δ, ppm) - Methyl C |
| Di-tert-butyl disulfide | 2 | 1.32 | 47.4 | 31.0 |
| Di-tert-butyl trisulfide | 3 | 1.40 | 51.2 | 31.5 |
| Di-tert-butyl tetrasulfide | 4 | 1.45 | 52.8 | 31.8 |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Actual values may vary slightly depending on the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of di-tert-butyl polysulfides is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified di-tert-butyl polysulfide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrument Parameters (¹H NMR):
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Spectrometer Frequency: 300-600 MHz.
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Pulse Sequence: A standard single-pulse sequence.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16, depending on the sample concentration.
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Instrument Parameters (¹³C NMR):
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Spectrometer Frequency: 75-150 MHz.
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Pulse Sequence: A standard proton-decoupled pulse sequence.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 128-1024, or more, to achieve an adequate signal-to-noise ratio.
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Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0 ppm.
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy provides valuable information about the functional groups and bonding within the di-tert-butyl polysulfide molecules. The S-S stretching vibrations are particularly characteristic.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectra of di-tert-butyl polysulfides are dominated by the strong absorption bands of the C-H bonds in the tert-butyl groups. The S-S stretching vibrations are typically weak in the infrared and can be difficult to observe.
Raman Spectroscopy
Raman spectroscopy is an excellent technique for observing the S-S stretching modes in polysulfides, as these bonds exhibit strong Raman scattering. The frequency of the S-S stretch is sensitive to the number of sulfur atoms in the chain.
Table 2: Key Vibrational Frequencies for Di-tert-butyl Polysulfides (cm⁻¹)
| Vibrational Mode | Di-tert-butyl disulfide | Di-tert-butyl trisulfide | Di-tert-butyl tetrasulfide |
| C-H Stretching | ~2965 (asym), ~2865 (sym) | ~2965 (asym), ~2865 (sym) | ~2965 (asym), ~2865 (sym) |
| C-H Bending | ~1460, ~1365 | ~1460, ~1365 | ~1460, ~1365 |
| C-S Stretching | ~690 | ~690 | ~690 |
| S-S Stretching (Raman) | ~510 | ~490, ~440 | ~480, ~450, ~420 |
Note: The S-S stretching in polysulfides can result in multiple bands due to different vibrational modes of the sulfur chain.
Experimental Protocol for Vibrational Spectroscopy
FTIR (ATR):
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Sample Preparation: Place a small drop of the neat liquid di-tert-butyl polysulfide directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrument Parameters:
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Data Acquisition: Collect the background spectrum of the clean ATR crystal, followed by the sample spectrum. The instrument software will automatically generate the absorbance spectrum.
Raman Spectroscopy:
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Sample Preparation: Place a small amount of the liquid sample in a glass vial or capillary tube.
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Instrument Parameters:
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Excitation Wavelength: Typically a 532 nm or 785 nm laser.
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Laser Power: Use low laser power (e.g., 1-10 mW) to avoid sample degradation.
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Integration Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio (e.g., 10-second integration, 10 accumulations).
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Data Acquisition: Collect the Raman spectrum over the desired range (e.g., 200-3200 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of di-tert-butyl polysulfides, which aids in their identification and the determination of the sulfur chain length. Electron ionization (EI) is a common technique used for these compounds.
The mass spectra of di-tert-butyl polysulfides are characterized by the molecular ion (M⁺) and several key fragment ions. A prominent fragmentation pathway involves the loss of a tert-butyl radical to form the [M - 57]⁺ ion. Another characteristic fragmentation is the cleavage of the S-S bonds.
Table 3: Key Mass-to-Charge Ratios (m/z) in the Mass Spectra of Di-tert-butyl Polysulfides (Electron Ionization)
| Ion | Di-tert-butyl disulfide (C₈H₁₈S₂) | Di-tert-butyl trisulfide (C₈H₁₈S₃) | Di-tert-butyl tetrasulfide (C₈H₁₈S₄) |
| [M]⁺ | 178 | 210 | 242 |
| [M - C₄H₉]⁺ | 121 | 153 | 185 |
| [C₄H₉S]⁺ | 89 | 89 | 89 |
| [C₄H₉]⁺ | 57 | 57 | 57 |
Experimental Protocol for Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) interface for mixtures.
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Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
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Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the electronic transitions in di-tert-butyl polysulfides. The absorption maxima (λmax) are known to shift to longer wavelengths (a bathochromic shift) as the number of sulfur atoms in the polysulfide chain increases. This is due to the decreasing energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) with increasing chain length.
Experimental Protocol for UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of the di-tert-butyl polysulfide in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
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Instrument Parameters:
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Wavelength Range: Scan from approximately 200 nm to 400 nm.
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Blank: Use the pure solvent as a blank to zero the spectrophotometer.
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Data Acquisition: Record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of di-tert-butyl polysulfides.
Caption: General workflow for spectroscopic analysis of di-tert-butyl polysulfides.
Conclusion
The spectroscopic analysis of di-tert-butyl polysulfides provides a wealth of information regarding their structure and composition. NMR spectroscopy is invaluable for determining the length of the polysulfide chain through the chemical shifts of the tert-butyl protons and carbons. Raman spectroscopy is the preferred method for observing the characteristic S-S stretching vibrations. Mass spectrometry confirms the molecular weight and provides insight into fragmentation pathways. Finally, UV-Vis spectroscopy can be used to monitor changes in the sulfur chain length through shifts in the absorption maxima. By employing these techniques in a complementary fashion, researchers can achieve a comprehensive characterization of di-tert-butyl polysulfides.
